molecular formula C18H19FN2O5S B2421510 Methyl 7-(5-fluoro-2-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1448074-66-5

Methyl 7-(5-fluoro-2-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2421510
CAS No.: 1448074-66-5
M. Wt: 394.42
InChI Key: ASRHGZDIJANEDE-UHFFFAOYSA-N
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Description

Methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a fluoro-methoxyphenyl group with a sulfonamide and dihydroisoquinoline moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(5-fluoro-2-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific ligands and solvents to enhance the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-(5-fluoro-2-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluoro-methoxyphenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(5-chloro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Methyl 7-(5-bromo-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

Methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. The fluoro group can enhance metabolic stability and binding affinity, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 7-[(5-fluoro-2-methoxyphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-25-16-6-4-14(19)10-17(16)27(23,24)20-15-5-3-12-7-8-21(18(22)26-2)11-13(12)9-15/h3-6,9-10,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRHGZDIJANEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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